Methyl 5-nitroquinoline-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
methyl 5-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13(15)16/h2-6H,1H3 |
InChI Key |
OXIGORDBUPVJDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Strategies for Quinoline (B57606) Core Construction
The classical methods for quinoline synthesis, including the Skraup, Friedländer, Combes, and Knorr syntheses, have been refined over the years to improve yields, expand substrate scope, and introduce milder reaction conditions. More recently, modern catalytic methods, such as rhodium(II)-catalyzed reactions, have provided novel and efficient pathways to functionalized quinolines.
Skraup Synthesis and its Adaptations
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry. nih.gov The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.
A significant adaptation of the Skraup synthesis for the preparation of nitroquinolines involves the use of substituted anilines. For instance, the reaction of m-nitroaniline with glycerol under Skraup conditions yields a mixture of 5-nitroquinoline (B147367) and 7-nitroquinoline. researchgate.net This lack of regioselectivity is a notable drawback, often requiring challenging separation of the resulting isomers. google.com The harsh reaction conditions, which can be violent, have led to modifications such as the use of milder oxidizing agents like arsenic acid or ferrous sulfate (B86663) to moderate the reaction's exothermicity. wikipedia.org Modern adaptations have also explored microwave-assisted conditions to improve yields and reduce reaction times. researchgate.net
| Aniline Substrate | Key Reagents | Products | Notes |
|---|---|---|---|
| m-Nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 5-Nitroquinoline and 7-Nitroquinoline | Yields a mixture of isomers requiring separation. researchgate.net |
| o-Nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 8-Nitroquinoline | Provides a single regioisomer. researchgate.net |
| p-Nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 6-Nitroquinoline | Provides a single regioisomer. researchgate.net |
Friedländer Annulation Approaches
The Friedländer synthesis, developed by Paul Friedländer in 1882, offers a versatile and more convergent approach to substituted quinolines. wikipedia.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.org The reaction can be catalyzed by either acids or bases. wikipedia.org
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation. wikipedia.org A significant advantage of the Friedländer synthesis is the unambiguous regiochemistry of the product, which is dictated by the substitution pattern of the starting materials.
A powerful adaptation of this method for the synthesis of nitroquinolines involves the use of 2-nitrobenzaldehydes. These starting materials can undergo in situ reduction to the corresponding 2-aminobenzaldehydes, which then participate in the Friedländer condensation. This domino nitro reduction-Friedländer heterocyclization provides a streamlined route to quinolines from readily available nitroaromatics. nih.gov For example, the reaction of a 2-nitrobenzaldehyde (B1664092) with a β-ketoester in the presence of a reducing agent like iron in acetic acid can directly yield a quinoline-3-carboxylate derivative. nih.gov
| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Aminobenzaldehyde | Ketone (e.g., acetone) | Acid or Base | Substituted Quinoline |
| 2-Nitrobenzaldehyde | β-Ketoester | Fe/AcOH (in situ reduction) | Substituted Quinoline-3-carboxylate nih.gov |
Combes and Knorr Syntheses
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. google.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. google.com The regioselectivity of the Combes synthesis can be influenced by the nature of the substituents on both the aniline and the β-diketone.
The Knorr quinoline synthesis, on the other hand, converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (a quinolone) using a strong acid like sulfuric acid. organicreactions.org The reaction is an intramolecular electrophilic aromatic substitution. Under certain conditions, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. organicreactions.org The choice of acid and its concentration can influence the product distribution. organicreactions.org
Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion Reactions
A modern and elegant approach to the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between an indole (B1671886) and a halodiazoacetate. nih.gov This method proceeds via a proposed cyclopropanation of the indole at the C2-C3 double bond, followed by a ring expansion of the resulting labile indoline (B122111) halocyclopropyl ester intermediate and elimination of a hydrogen halide to form the quinoline ring system. nih.gov This reaction offers mild conditions and provides good to high yields of ethyl quinoline-3-carboxylates. nih.gov The substitution pattern on the starting indole can influence the reaction's success, with substituents at the 3, 4, 5, and 6-positions being well-tolerated. nih.gov
| Indole Substrate | Halodiazoacetate | Catalyst | Yield |
|---|---|---|---|
| Indole | Ethyl bromo-, chloro-, or iodo-diazoacetate | Rh₂(esp)₂ | 70-90% nih.gov |
| 5-Bromoindole | Ethyl bromo-diazoacetate | Rh₂(esp)₂ | 81% nih.gov |
| 5-Methoxyindole | Ethyl bromo-diazoacetate | Rh₂(esp)₂ | 75% nih.gov |
| 5-Nitroindole (B16589) | Ethyl bromo-diazoacetate | Rh₂(esp)₂ | 72% nih.gov |
Directed Synthesis of Methyl 5-nitroquinoline-3-carboxylate and its Analogues
The synthesis of this compound presents a regiochemical challenge. The nitro group at the 5-position and the carboxylate at the 3-position require careful consideration of the synthetic strategy. Two main approaches can be envisioned: construction of the quinoline ring with the nitro group already in place, or nitration of a pre-formed quinoline-3-carboxylate.
Regioselective Nitration Protocols
The direct nitration of a quinoline ring typically occurs at the 5- and 8-positions due to the directing effects of the heterocyclic nitrogen atom. Achieving selective nitration at the 5-position, especially in the presence of an electron-withdrawing carboxylate group at the 3-position, is challenging. The carboxylate group would further deactivate the ring towards electrophilic substitution.
A plausible synthetic route to this compound could involve the Skraup synthesis starting from 3-nitroaniline. As previously mentioned, this reaction yields a mixture of 5-nitro- and 7-nitroquinolines. researchgate.net To obtain the desired 3-carboxy functionalized quinoline, a modification of the Skraup synthesis using a glycerol derivative that can be converted to the 3-carboxylate would be necessary. Subsequent separation of the 5-nitro and 7-nitro isomers would then be required. google.com
Alternatively, a Friedländer approach offers a more regiocontrolled synthesis. The reaction of 2-amino-5-nitrobenzaldehyde (B1606718) with methyl acetoacetate (B1235776) would, in principle, directly yield this compound. The challenge with this approach lies in the availability and stability of 2-amino-5-nitrobenzaldehyde. However, the in situ generation of this intermediate from a suitable precursor, such as 2,5-dinitrobenzaldehyde, through a selective reduction of one nitro group could be a viable strategy. The domino nitro reduction-Friedländer heterocyclization is a promising method in this regard. nih.gov
Another potential route involves the Rhodium(II)-catalyzed cyclopropanation-ring expansion reaction starting from 5-nitroindole and a methyl halodiazoacetate. This would directly install the nitro group at the desired 5-position and the carboxylate at the 3-position in a single step, offering an elegant and potentially high-yielding synthesis. nih.gov
Multi-Step Synthesis Pathways for Functionalization
The synthesis of this compound can be approached through multi-step pathways that build the molecule from foundational precursors. One effective strategy involves constructing the quinoline ring system with the nitro group already in place on one of the starting materials.
A prominent method is the reductive cyclization of an appropriately substituted o-nitrobenzaldehyde. In this approach, an o-nitrobenzaldehyde bearing the nitro group at the desired position (in this case, 4-nitro-2-aminobenzaldehyde's precursor) is reacted with a compound providing the remaining atoms for the pyridine (B92270) ring, such as an ester with an α-methylene group. For instance, a one-step procedure for synthesizing 2,4-unsubstituted quinoline-3-carboxylic acid esters involves treating substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of a reducing agent like tin(II) chloride (SnCl₂) in refluxing ethanol (B145695). nih.gov This method simultaneously reduces the nitro group to an amine and facilitates the cyclization and dehydration to form the quinoline ring.
Another versatile multi-step pathway begins with precursors that are subsequently nitrated. For example, classical quinoline syntheses like the Skraup or Doebner-von Miller reactions can be employed to form a quinoline core, which is then subjected to nitration. nih.gov The synthesis of various nitroquinoline derivatives has been demonstrated by the direct nitration of 8-alkyl-2-methylquinolines using a mixture of sulfuric acid and nitric acid at elevated temperatures (above 70 °C), resulting in high yields of the nitrated products. nih.gov This highlights that a pre-formed quinoline structure can be functionalized with a nitro group in a subsequent step.
Derivatization from Precursor Quinoline Carboxylates
The most direct method for synthesizing this compound via derivatization involves the electrophilic nitration of a precursor, Methyl quinoline-3-carboxylate. The quinoline ring system is an aromatic structure that can undergo electrophilic substitution. The nitration of unsubstituted quinoline using a mixture of nitric acid and sulfuric acid is a known process that typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. google.com This occurs because the electrophilic attack is directed to the benzene (B151609) ring of the quinoline system.
Applying this principle to Methyl quinoline-3-carboxylate, the ester group at the 3-position acts as a deactivating group, directing incoming electrophiles to the 5- and 8-positions of the benzene ring. The reaction would involve treating Methyl quinoline-3-carboxylate with a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids. This mixture generates the reactive nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the quinoline ring.
The general mechanism for such an aromatic nitration is well-established. aiinmr.comrsc.org The reaction would likely produce a mixture of isomers, primarily this compound and Methyl 8-nitroquinoline-3-carboxylate, which would then require separation. More advanced and regioselective methods, such as utilizing directing groups or specialized reagents, have been developed to control the position of nitration on the quinoline scaffold. elsevierpure.comacs.org
Catalytic Approaches in Quinoline Carboxylate Synthesis
Catalysis is fundamental to the efficient and selective synthesis of quinoline carboxylates. Various catalytic systems, including transition metals, Lewis acids, heterogeneous catalysts, and organocatalysts, have been developed to facilitate the construction of this important heterocyclic motif.
Transition-Metal-Catalyzed Reactions (e.g., Copper, Nickel, Cobalt)
Transition metals are widely used to catalyze the formation of quinoline rings through C-H activation, cyclization, and coupling reactions. Rhodium catalysts, in particular, have shown significant utility in synthesizing quinoline-3-carboxylates. One novel approach involves the Rh(II)-catalyzed reaction between indoles and halodiazoacetates. This reaction proceeds through a proposed cyclopropanation at the 2,3-positions of the indole, followed by a ring-expansion and elimination sequence to yield the quinoline-3-carboxylate structure under mild conditions. nih.govresearchgate.net
Another rhodium-catalyzed method involves the hydroacylation of o-alkynyl anilines with aldehydes. This process forms 2-aminophenyl enone intermediates, which then cyclize to form substituted quinolines. nih.govresearchgate.net This strategy demonstrates broad functional group tolerance and provides access to a diverse range of quinoline derivatives.
Cobalt catalysts have also been employed, particularly for specific functionalization. For instance, a cobalt-catalyzed remote C-H nitration of 8-aminoquinolines has been reported, demonstrating the potential for transition metals to mediate the introduction of the nitro group at the C5 position. nih.gov
Table 1: Examples of Transition-Metal-Catalyzed Reactions in Quinoline Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Rh₂(esp)₂ | Indole, Ethyl halodiazoacetate | Ethyl quinoline-3-carboxylate | nih.govresearchgate.net |
| Rh(I) complex | o-alkynyl aniline, Aldehyde | Substituted quinoline | nih.govresearchgate.net |
| Co(NO₃)₂·6H₂O | 8-Aminoquinoline, tert-butyl nitrite | 5-Nitro-8-aminoquinoline | nih.gov |
Lewis Acid Catalysis in Cyclization and Condensation
Lewis acids are effective catalysts for condensation and cyclization reactions that form the quinoline core, most notably in the Friedländer synthesis. wikipedia.org The Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a β-ketoester) to form a quinoline. organic-chemistry.org Various Lewis acids, such as neodymium(III) nitrate (B79036) hexahydrate, have been shown to efficiently catalyze this reaction, often leading to high yields of functionalized quinolines under mild conditions. researchgate.netnih.gov The Lewis acid activates the carbonyl group, facilitating the initial condensation and subsequent cyclodehydration steps.
The reaction can be performed under conventional heating or with microwave assistance, with acetic acid sometimes serving as both the solvent and the acid catalyst, providing a green and efficient modification of the traditional methodology. nih.gov
Heterogeneous Catalysis (e.g., Titanium Dioxide Photocatalysis, Brønsted Acid Functionalized Graphitic Carbon Nitride)
Heterogeneous catalysts offer significant advantages, including ease of separation and recyclability, making them suitable for sustainable chemical processes. Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has emerged as a highly effective metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines. researchgate.netnih.govresearchgate.net The surface-functionalized g-C₃N₄, with groups like -SO₃H, provides acidic sites that accelerate the condensation and cyclization, leading to excellent yields. researchgate.netnih.gov These reactions can often be carried out under solvent-free conditions at moderate temperatures. nih.gov
Furthermore, g-C₃N₄ can act as a heterogeneous photocatalyst. Sunlight-induced reactions, such as the sulfenylation of related N-heterocycles, have been demonstrated using recyclable g-C₃N₄, showcasing its potential in green chemistry applications. mdpi.com Nanocatalysts, including various metal oxides and supported metals, have also been employed in Friedländer and other quinoline syntheses, offering high efficiency and reusability. nih.gov
Table 2: Performance of g-C₃N₄-based Catalysts in Quinoline Synthesis
| Catalyst | Reaction Type | Conditions | Yield | Reference |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | 100 °C, Solvent-free, 4h | High | nih.gov |
| Pristine g-C₃N₄ | Friedländer Synthesis | 100 °C, Solvent-free, 4h | 45% | researchgate.net |
| g-C₃N₄ | Photocatalytic Sulfenylation | Sunlight, Air | Good to Excellent | mdpi.com |
Organocatalysis and Metal-Free Synthetic Methodologies
Organocatalysis provides a metal-free alternative for quinoline synthesis, aligning with the principles of green chemistry. dntb.gov.ua Acid-catalyzed reactions like the Combes and Friedländer syntheses can be considered forms of organocatalysis when using organic acids like p-toluenesulfonic acid (p-TsOH) or acetic acid. organic-chemistry.orgnih.gov
The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure of the Schiff base intermediate. drugfuture.comwikipedia.orgquimicaorganica.org Concentrated sulfuric acid is commonly used, but other strong organic acids can also facilitate the reaction. This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org
In addition to acid catalysis, other metal-free approaches have been developed. For example, molecular iodine has been used as an efficient catalyst for the Friedländer annulation, demonstrating that simple, non-metallic reagents can effectively promote the synthesis of the quinoline scaffold. organic-chemistry.org
Fundamental Chemical Reactivity and Functional Group Interconversions
The chemical behavior of this compound is dictated by the interplay of its three core components: the electron-deficient quinoline ring, the strongly electron-withdrawing nitro group at the C5-position, and the methoxycarbonyl (ester) group at the C3-position. This unique arrangement of functional groups imparts a distinct reactivity profile to the molecule, allowing for a variety of chemical transformations.
Nitro Group Transformations
The nitro group is a versatile functional group that can undergo several important transformations, significantly altering the electronic properties and biological activity of the parent molecule.
Reduction: The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion is particularly significant as the resulting aminoquinolines are key precursors for a wide range of biologically active compounds. Various reagents and conditions can be employed to achieve this reduction, with the choice of method often depending on the presence of other functional groups in the molecule. wikipedia.orgunimi.it
Common methods for the reduction of aromatic nitro compounds, applicable to this compound, are summarized in the table below.
| Reagent/Catalyst | Conditions | Notes |
| Catalytic Hydrogenation | ||
| H₂, Pd/C | Standard hydrogenation conditions | Highly efficient for both aromatic and aliphatic nitro groups, but may also reduce other functional groups. commonorganicchemistry.com |
| H₂, Raney Nickel | Standard hydrogenation conditions | Effective alternative to Pd/C, especially when dehalogenation is a concern. commonorganicchemistry.com |
| Metal-Based Reductions | ||
| Fe, Acid (e.g., AcOH, HCl) | Acidic media | Mild method, often tolerant of other reducible groups. |
| SnCl₂ | Acidic or neutral media | A mild reducing agent suitable for sensitive substrates. nih.gov |
| Zn, Acid (e.g., AcOH) | Acidic media | Provides a mild reduction pathway. commonorganicchemistry.com |
| Sulfide-Based Reductions | ||
| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com |
The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov While complete reduction to the amine is most common, reaction conditions can sometimes be tuned to isolate these intermediates. For example, using zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine (B1172632). wikipedia.org
Vicarious Nucleophilic Substitution of Hydrogen (VNS): The nitro group strongly activates the quinoline ring towards nucleophilic attack, making it susceptible to Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov This reaction allows for the direct introduction of substituents onto the aromatic ring without the need for a pre-existing leaving group. In nitroquinolines, the VNS reaction typically occurs at positions ortho or para to the nitro group. nih.govresearchgate.net For this compound, this would direct incoming nucleophiles to the C6 position. The reaction involves the attack of a nucleophile (often a carbanion with a leaving group on the nucleophilic carbon) on the electron-deficient ring, followed by the elimination of a hydride ion, which is facilitated by an external oxidant or the nitro group itself. nih.gov
Ester Group Modifications
The methyl ester group at the C3-position is a key site for functional group interconversion, allowing for the synthesis of a variety of quinoline-3-carboxamide (B1254982) and quinoline-3-carboxylic acid derivatives.
Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in an excess of water with a strong acid catalyst. libretexts.orglibretexts.org The process is the reverse of Fischer esterification. libretexts.org For this compound, this reaction would yield 5-nitroquinoline-3-carboxylic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used as a reactant rather than a catalyst. libretexts.orglibretexts.org The reaction goes to completion and produces an alcohol and the salt of the carboxylic acid. libretexts.org Treating the resulting carboxylate salt with acid yields the final carboxylic acid. This method is often preferred due to its irreversibility and typically higher yields.
Amidation: The ester group can be converted to an amide by reacting it with an amine. This reaction is typically slower than hydrolysis and may require heating or catalysis. The resulting 5-nitroquinoline-3-carboxamides are an important class of compounds with potential biological activities.
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core
The reactivity of the quinoline core towards substitution is heavily influenced by the electronic nature of its two rings and the attached substituents.
Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene. The pyridine ring is particularly electron-deficient due to the electronegative nitrogen atom. In acidic conditions, typically used for electrophilic substitutions like nitration, the nitrogen atom becomes protonated, further deactivating the pyridine ring. stackexchange.com Consequently, electrophilic substitution occurs preferentially on the benzene ring. stackexchange.comquimicaorganica.org Experimental and theoretical studies on quinoline show that nitration yields a mixture of 5- and 8-nitroquinoline. stackexchange.comrsc.org In the case of this compound, the ring is already substituted with two strong electron-withdrawing groups (nitro and ester), which significantly deactivates the entire molecule towards further electrophilic attack. Any potential substitution would be slow and require harsh conditions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing 5-nitro group makes the quinoline ring highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction requires a good leaving group (typically a halide) at a position activated by the electron-withdrawing group (ortho or para). While the parent molecule, this compound, does not have a suitable leaving group, derivatives such as 4-chloro-methyl-5-nitroquinoline-3-carboxylate would be excellent substrates for SNAr reactions. A nucleophile would readily attack the C4 position, displacing the chloride, with the negative charge of the intermediate Meisenheimer complex being stabilized by the 5-nitro group. libretexts.org
Cyclization and Annulation Reactions of Advanced Intermediates
The functional groups of this compound can be transformed into reactive intermediates that can undergo subsequent cyclization or annulation reactions to build more complex heterocyclic systems. For instance, the reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid would produce 5-aminoquinoline-3-carboxylic acid. This bifunctional intermediate could then be used in cyclization reactions. For example, reaction with a suitable one-carbon synthon could lead to the formation of a new fused pyrimidine (B1678525) ring, yielding a tricyclic system. Similarly, rhodium-catalyzed reactions of indoles with diazoacetates have been shown to produce quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway, highlighting the utility of the quinoline-3-carboxylate scaffold in building fused ring systems. beilstein-journals.orgnih.gov
Influence of Electron-Withdrawing and Electron-Donating Substituents on Reactivity
The reactivity of the this compound molecule is a direct consequence of the electronic effects of its substituents.
Electron-Withdrawing Groups (EWGs): Both the 5-nitro group and the 3-methoxycarbonyl group are potent electron-withdrawing groups.
Effect on Electrophilic Substitution: They deactivate the entire ring system towards attack by electrophiles. The protonated nitrogen in acidic media further enhances this deactivation. stackexchange.com
Effect on Nucleophilic Substitution: They strongly activate the ring towards nucleophilic attack. The nitro group is particularly effective at stabilizing the negative charge of the intermediate σ-adduct (Meisenheimer complex) formed during nucleophilic aromatic substitution, especially when positioned ortho or para to the site of attack. nih.govlibretexts.org This makes positions like C6 susceptible to VNS reactions.
Conversion to Electron-Donating Groups (EDGs): The chemical transformations discussed above can fundamentally alter the electronic properties of the substituents and, consequently, the reactivity of the quinoline core. The most significant change occurs upon the reduction of the nitro group to an amino group. The amino group is a strong electron-donating group, which activates the ring, particularly the benzene portion, towards electrophilic substitution. This transformation from a deactivated to an activated system is a powerful tool in the synthesis of diverse quinoline derivatives.
In-depth Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature
A thorough search of publicly available scientific databases and literature has revealed a significant lack of detailed experimental data for the chemical compound this compound. Despite extensive queries aimed at retrieving advanced characterization and spectroscopic analysis information, specific research findings, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, could not be located for this particular molecule.
The structural elucidation of a chemical compound relies heavily on techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC), which provide precise information about the atomic arrangement and connectivity within the molecule. Similarly, mass spectrometry techniques like ESI-MS and GC-MS are crucial for determining the molecular weight and fragmentation patterns, further confirming the compound's identity.
While general spectroscopic characteristics of related compounds, such as 5-nitroquinoline and various quinoline-3-carboxylate derivatives, are documented, this information cannot be accurately extrapolated to create a specific and scientifically rigorous analysis for this compound. The unique substitution pattern of both a nitro group at the 5-position and a methyl carboxylate group at the 3-position would produce a distinct spectroscopic fingerprint.
The absence of this specific data in the public domain prevents the creation of a detailed article that meets the required standards of scientific accuracy and depth, including the generation of data tables for its spectroscopic properties. It is possible that the characterization data for this compound exists within proprietary research, has not yet been published, or the compound is a novel entity that has not been extensively studied or reported in peer-reviewed literature.
Therefore, until such research is published and made accessible, a comprehensive article focusing solely on the advanced characterization and spectroscopic analysis of this compound cannot be generated.
Advanced Characterization Techniques and Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing the exact mass of the molecular ion with high precision (typically to within a few parts per million), HRMS allows for the calculation of a unique molecular formula.
Table 1: Theoretical Isotopic Mass Data for C₁₁H₈N₂O₄
| Isotope Composition | Abundance (%) | Exact Mass (Da) |
|---|---|---|
| ¹²C₁₁¹H₈¹⁴N₂¹⁶O₄ | 100.0 | 232.0484 |
| ¹³C¹²C₁₀¹H₈¹⁴N₂¹⁶O₄ | 12.0 | 233.0518 |
| ¹²C₁₁¹H₇²H¹⁴N₂¹⁶O₄ | 0.1 | 233.0547 |
| ¹²C₁₁¹H₈¹⁵N¹⁴N¹⁶O₄ | 0.8 | 233.0455 |
Note: This table is generated based on theoretical calculations for the specified molecular formula and does not represent experimental data.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For Methyl 5-nitroquinoline-3-carboxylate, characteristic absorption bands would be expected for the nitro group (NO₂), the ester carbonyl group (C=O), the aromatic quinoline (B57606) ring, and C-H bonds.
Key expected IR absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Asymmetric and Symmetric NO₂ stretching: Strong absorptions are characteristic for the nitro group, generally found in the regions of 1560-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric). For example, IR data for 8-(tert-Butyl)-2-methyl-5-nitroquinoline shows a strong band at 1517 cm⁻¹ attributed to the nitro group. nih.gov
Ester C=O stretching: A strong, sharp peak is expected in the range of 1730-1715 cm⁻¹ for the methyl carboxylate group.
C-O stretching: Bands corresponding to the C-O single bonds of the ester group would appear in the 1300-1000 cm⁻¹ region.
Aromatic C=C and C=N stretching: Multiple bands in the 1620-1450 cm⁻¹ region would be indicative of the quinoline ring system.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |
| Ester C=O | Stretching | 1730-1715 | Strong |
| Nitro N-O | Asymmetric Stretching | 1560-1500 | Strong |
| Aromatic C=C/C=N | Stretching | 1620-1450 | Medium-Variable |
| Nitro N-O | Symmetric Stretching | 1360-1300 | Strong |
Note: This table represents typical frequency ranges for the specified functional groups and is not based on direct experimental data for the title compound.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric vibrations of the aromatic quinoline ring and the nitro group would be expected to be prominent in the Raman spectrum. The C=O stretch of the ester is typically weaker in Raman compared to IR. This complementary information is crucial for a complete vibrational analysis.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The quinoline ring system is an extended aromatic chromophore. The presence of the nitro group (a strong electron-withdrawing group) and the methyl carboxylate group will influence the electronic structure and thus the UV-Vis absorption spectrum. It is expected that this compound will exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The nitro group may also introduce n→π* transitions. Studies on other nitroquinoline derivatives, such as 8-(tert-Butyl)-2-methyl-5-nitroquinoline, show multiple absorption maxima in methanol (B129727) at 317 nm, 281 nm, 258 nm, and 224 nm. nih.gov A similar complex spectrum would be anticipated for this compound.
Table 3: Illustrative UV-Vis Absorption Data for a Related Nitroquinoline Derivative
| Compound | Solvent | λmax (nm) | log ε | Reference |
|---|---|---|---|---|
| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | Methanol | 317 | 4.02 | nih.gov |
| 281 | 3.94 | nih.gov | ||
| 258 | 4.00 | nih.gov |
Note: This table provides experimental data for a structurally related compound to illustrate the expected spectral features.
Single-Crystal X-ray Diffraction for Definitive Structural Elucidation
While spectroscopic techniques provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. mkuniversity.ac.in This powerful technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high accuracy.
For this compound, a successful single-crystal X-ray diffraction analysis would reveal:
The planarity of the quinoline ring system.
The precise orientation of the nitro and methyl carboxylate substituents relative to the ring.
Detailed information on intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the crystal packing.
Although specific crystallographic data for this compound has not been found in the surveyed literature, data for other substituted quinolines have been reported, confirming the utility of this technique for structural confirmation. nih.govmdpi.com The resulting structural data is crucial for understanding structure-property relationships and for computational modeling studies.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Nitroquinoline (B147367) |
| 8-(tert-Butyl)-2-methyl-5-nitroquinoline |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set like 6-311++G(d,p) are frequently employed to investigate the properties of quinoline (B57606) derivatives and related organic compounds. researchgate.netscirp.org
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Methyl 5-nitroquinoline-3-carboxylate, the quinoline bicyclic system is expected to be largely planar. The primary conformational flexibility arises from the rotation around the C3-C(O)O and O-CH3 single bonds of the methyl carboxylate group.
Theoretical calculations would identify the minimum energy conformation, which is crucial for all subsequent property calculations. The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. It is anticipated that the ester group may be slightly twisted out of the plane of the quinoline ring to minimize steric hindrance, a common feature in substituted aromatic systems.
Vibrational spectroscopy, when combined with theoretical calculations, offers a detailed picture of a molecule's structural characteristics. Theoretical frequency calculations are typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
The calculated vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, key vibrational signatures are expected. These include the asymmetric and symmetric stretching modes of the nitro (NO₂) group, the strong stretching vibration of the carbonyl (C=O) group in the ester, C-H stretching vibrations of the aromatic ring and the methyl group, and various skeletal vibrations of the quinoline ring itself. scirp.orgiku.edu.tr Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data. scirp.org
Below is a table of representative, theoretically predicted vibrational frequencies and their assignments for this compound.
| Assignment | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|---|
| Aromatic C-H Stretch | Quinoline Ring | 3100-3000 |
| Methyl C-H Stretch | -OCH₃ | 2980-2950 |
| Carbonyl C=O Stretch | Ester | ~1725 |
| Aromatic C=C/C=N Stretch | Quinoline Ring | 1620-1450 |
| Asymmetric NO₂ Stretch | Nitro Group | ~1530 |
| Symmetric NO₂ Stretch | Nitro Group | ~1350 |
| C-O Stretch | Ester | 1250-1100 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. joaquinbarroso.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity. scirp.orgresearchgate.net
For this compound, the HOMO is expected to be distributed primarily across the electron-rich quinoline ring system. In contrast, the LUMO is likely to be localized on the electron-withdrawing nitro (NO₂) and methyl carboxylate (-COOCH₃) groups. This distribution facilitates intramolecular charge transfer from the quinoline ring to the substituent groups upon electronic excitation.
The table below presents hypothetical but representative energy values for the frontier orbitals of this compound, based on DFT calculations for similar aromatic compounds. scirp.org
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.85 |
| E(LUMO) | -2.50 |
| Energy Gap (ΔE) | 4.35 |
Molecular Orbital Theory and Electron Density Distribution
Beyond frontier orbitals, a deeper analysis of molecular orbitals and electron density provides a more complete picture of bonding, stability, and reactivity.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, charge transfer, and conjugative interactions between electron donors and acceptors. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
The following table illustrates potential donor-acceptor interactions and their calculated stabilization energies within the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π (C5-C6) | π* (C7-C8) | 20.5 |
| π (C2-N1) | π* (C3-C4) | 18.2 |
| LP (O) on NO₂ | π* (C5-C6) | 15.8 |
| LP (O) on C=O | π* (C3-C(O)) | 25.1 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. avogadro.cc It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different potential values: red signifies regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents areas with neutral potential. youtube.com
For this compound, the MEP map is expected to show distinct regions of varying potential:
Negative Potential (Red/Yellow): The most electron-rich areas will be concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites are the most likely targets for electrophilic attack. researchgate.net
Positive Potential (Blue): Electron-deficient regions will be located around the hydrogen atoms attached to the quinoline ring.
Neutral Potential (Green): The carbon framework of the aromatic rings will likely exhibit a more neutral potential.
This detailed map of the electrostatic potential provides a clear prediction of the molecule's reactive behavior in intermolecular interactions.
Fukui Functions and Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. Among the most insightful are the Fukui functions, which identify the regions within a molecule most susceptible to nucleophilic, electrophilic, or radical attack. faccts.denih.gov These functions are derived from the change in electron density as an electron is notionally added to or removed from the molecule.
The primary Fukui functions are defined as:
f+(r): for nucleophilic attack (electron acceptance), calculated from the electron density difference between the neutral molecule and its anion.
f-(r): for electrophilic attack (electron donation), calculated from the electron density difference between the neutral molecule and its cation.
f0(r): for radical attack, which is the average of f+(r) and f-(r).
For this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 5-position and the methyl carboxylate (-COOCH₃) group at the 3-position significantly influences the electronic landscape of the quinoline ring system. Computational studies on similar nitroaromatic and quinoline systems suggest a distinct pattern of reactivity. asianpubs.orgresearchgate.net
The analysis of Fukui functions would be expected to reveal that the nitrogen atom of the quinoline ring and the carbon atoms ortho and para to the nitro group are the most likely sites for nucleophilic attack (higher f+(r) values). Conversely, the oxygen atoms of the nitro and carboxylate groups would be identified as primary sites for electrophilic attack (higher f-(r) values), due to their high electronegativity and localized electron density. These local reactivity descriptors are invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.
Table 1: Predicted Local Reactivity Descriptors for this compound This table is illustrative, based on theoretical principles and data from analogous compounds.
| Atomic Site | Predicted f+(r) (Nucleophilic Attack) | Predicted f-(r) (Electrophilic Attack) | Predicted Reactivity |
| Quinoline N-atom | High | Low | Susceptible to nucleophilic attack |
| C4-atom (adjacent to N) | High | Low | Susceptible to nucleophilic attack |
| C6-atom (para to nitro) | Moderate-High | Low | Susceptible to nucleophilic attack |
| Nitro O-atoms | Low | High | Susceptible to electrophilic attack |
| Carbonyl O-atom | Low | High | Susceptible to electrophilic attack |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and analyze the nature of chemical bonding in molecules. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, effectively mapping the regions of electron pairing. jussieu.frjussieu.fr ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. q-chem.comtaylorandfrancis.com
In a theoretical study of this compound, an ELF analysis would distinctly delineate the electronic structure. High ELF values would be expected in several key regions:
Covalent Bonds: Attractors would be found along the C-C, C-H, C-N, C-O, and N-O bonds, indicating the shared electron pairs that constitute the molecular framework.
Lone Pairs: Significant localization would be observed around the nitrogen atom of the quinoline ring and the oxygen atoms of both the nitro and carboxylate groups, corresponding to their non-bonding electron pairs. researchgate.net
The Localized Orbital Locator (LOL) provides a complementary analysis to ELF. rsc.org LOL is also a scalar field that is adept at identifying regions of high orbital localization, offering a clear picture of bonding and lone pair regions. It is particularly useful for distinguishing the spatial extent of these localized electronic domains.
Together, ELF and LOL studies for this compound would provide a chemically intuitive "map" of its electron distribution, confirming the covalent structure and highlighting the locations of reactive lone pairs, which is consistent with the predictions from Fukui functions.
Non-Covalent Interactions (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. The NCI analysis, based on the reduced density gradient (RDG), is a computational method used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. mdpi.com The analysis generates surfaces where colors indicate the nature and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.
For this compound, an NCI analysis would likely reveal several important intramolecular and intermolecular interactions:
Intramolecular Interactions: Potential weak, stabilizing interactions might be observed between the oxygen atoms of the nitro group and nearby hydrogen atoms on the quinoline ring. Repulsive steric interactions could also be identified between the functional groups if they are in close proximity. researchgate.net
Intermolecular Interactions: In a simulated dimer or crystal lattice, NCI plots would highlight the key forces governing molecular aggregation. These would include π-π stacking interactions between the aromatic quinoline rings and potential C-H···O hydrogen bonds involving the carboxylate or nitro groups. Such analyses are critical for understanding the solid-state structure and properties of the compound.
Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant charge asymmetry, often described as a donor-π-acceptor (D-π-A) structure, can exhibit large nonlinear optical (NLO) responses. mdpi.com These materials are of great interest for applications in photonics and optoelectronics. rsc.org Quinoline derivatives, particularly those substituted with strong electron-donating and electron-withdrawing groups, have been investigated for their NLO properties. rsc.org
This compound possesses the fundamental characteristics of an NLO chromophore. The quinoline ring system can act as a π-conjugated bridge, while the nitro group is a powerful electron acceptor. This intramolecular charge transfer (ICT) from the ring to the nitro group upon excitation can lead to a large change in the molecule's dipole moment, resulting in a significant first hyperpolarizability (β), a key measure of second-order NLO activity.
Computational methods, such as DFT, are widely used to predict the NLO properties of molecules. nih.gov Calculations for similar nitro-substituted quinolines have shown that they can possess substantial hyperpolarizability values. researchgate.net Theoretical calculations for this compound would involve determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These values are typically compared to a standard NLO material like urea (B33335) for reference.
Table 2: Predicted Nonlinear Optical Properties of this compound This table is illustrative, based on theoretical principles and data from analogous compounds like 8-hydroxy-5-nitroquinoline.
| Property | Symbol | Predicted Value (a.u.) | Comparison with Urea (a.u.) |
| Dipole Moment | μ | > 5 Debye | 1.37 Debye |
| Polarizability | α | High | ~35 |
| First Hyperpolarizability | β | Significantly > Urea | ~37 |
The results would likely indicate that this compound has a promising NLO response, driven by the strong ICT character induced by the 5-nitro group.
Theoretical Studies on Solvent Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Theoretical studies often employ implicit solvent models, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD), to simulate the effects of a solvent on molecular properties. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule.
For a polar molecule like this compound, changing the solvent is expected to have a notable impact on several properties:
Molecular Geometry: While bond lengths and angles may only be slightly affected, the relative orientation of the methyl carboxylate group could change in response to solvent polarity.
Electronic Properties: A significant increase in the ground-state dipole moment is expected as solvent polarity increases, due to the stabilization of the polar electronic structure. mdpi.com
Spectroscopic Properties: The energies of electronic transitions, such as the HOMO-LUMO gap and UV-Vis absorption maxima, are often sensitive to solvent effects. nih.gov Polar solvents typically stabilize the excited state more than the ground state in molecules with ICT character, leading to a red shift (bathochromic shift) in the absorption spectrum.
Computational studies would involve optimizing the geometry and calculating properties of this compound in the gas phase and in a series of solvents with varying dielectric constants (e.g., heptane, chloroform, ethanol (B145695), water).
Table 3: Predicted Solvent Effects on the Dipole Moment of this compound This table is illustrative and shows the expected trend.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | Lowest |
| Heptane | 1.9 | Low |
| Chloroform | 4.8 | Intermediate |
| Ethanol | 24.6 | High |
| Water | 78.4 | Highest |
These theoretical investigations are essential for understanding how the molecule will behave in different chemical environments and for correlating its computed properties with experimental measurements conducted in solution.
Biological Activity Mechanisms and Structure Activity Relationship Studies
General Biological Significance of the Quinoline (B57606) Scaffold in Bioactive Molecules
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active compounds. biosynth.comnih.govnih.gov This privileged structure is found in natural alkaloids and has been extensively utilized in the synthesis of therapeutic agents with diverse pharmacological activities. biosynth.comnih.gov The versatility of the quinoline ring allows for substitutions at various positions, leading to a broad spectrum of biological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. biosynth.comnih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for intercalation into DNA and interactions with enzyme active sites. nih.gov
Mechanistic Investigations of Cytotoxic and Antitumor Activities
The presence of a nitro group on the quinoline ring often imparts significant cytotoxic and antitumor properties. The position of the nitro group is crucial in determining the specific mechanism and potency of these effects.
Nitroaromatic compounds, including 5-nitroquinolines, are known to exhibit hypoxia-selective cytotoxicity. mdpi.comnih.gov In the low-oxygen environment characteristic of solid tumors (hypoxia), the nitro group can undergo enzymatic reduction to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. mdpi.com This bioreductive activation is a key mechanism for targeting cancer cells while sparing healthy, well-oxygenated tissues.
One-electron reduction of the nitro group forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile redox cycle that generates superoxide (B77818) radicals, contributing to oxidative stress. However, under hypoxic conditions, further reduction can occur, leading to the formation of cytotoxic metabolites that can damage cellular macromolecules like DNA and proteins. mdpi.com
For instance, studies on 4-(alkylamino)-5-nitroquinolines have demonstrated their potential as hypoxia-selective cytotoxins. The 5-nitro isomer, in particular, has shown significant selectivity for hypoxic cells. mdpi.com The reduction potential of the nitro group is a critical factor, with lower reduction potentials often correlating with increased hypoxic selectivity. mdpi.com
The quinoline scaffold is a known pharmacophore for the inhibition of various enzymes crucial for cell survival and proliferation.
DNA Gyrase and Topoisomerase II: Quinolone antibiotics, which share the core quinoline structure, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.net While distinct from quinolones, some anticancer quinoline derivatives also target human topoisomerases I and II, enzymes that are essential for DNA replication and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand DNA breaks and ultimately trigger apoptosis. brieflands.com
Tyrosine Kinases: Many quinoline-based compounds have been developed as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival. nih.gov Overexpression or mutation of tyrosine kinases is a common feature of many cancers. Quinoline derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and blocking its activity. For example, certain 5-anilinoquinazoline-8-nitro derivatives have been investigated as inhibitors of VEGFR-2 tyrosine kinase, a key regulator of angiogenesis. nih.gov
The planar aromatic structure of the quinoline ring system allows it to interact with DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with replication and transcription, and ultimately causing cell death. nih.gov
The presence and nature of substituents on the quinoline ring can significantly influence the mode and affinity of DNA binding. For example, some quinoline-3-carboxylic acid derivatives have been shown to bind to the minor groove of DNA. mdpi.com In the case of 8-methyl-5-nitroquinoline, it has been suggested that it binds to DNA by forming covalent bonds, thereby inhibiting DNA synthesis. researchgate.net
Some quinoline derivatives, particularly those with basic side chains, can accumulate in lysosomes, the acidic organelles responsible for cellular degradation. researchgate.net This lysosomotropic behavior can lead to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, inducing apoptosis. Chloroquine, a well-known antimalarial quinoline, exhibits this property and has been investigated for its anticancer effects due to its ability to disrupt lysosomal function and inhibit autophagy. researchgate.net The impact of the methyl 5-nitroquinoline-3-carboxylate structure on lysosomal uptake has not been specifically studied, but the quinoline core suggests this as a potential mechanism.
Mechanistic Insights into Antimicrobial and Antifungal Properties
The quinoline scaffold is a well-established framework for the development of antimicrobial and antifungal agents. mdpi.comnih.gov The presence of a nitro group can enhance these activities.
The antimicrobial action of nitroaromatic compounds is often linked to the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of toxic metabolites that can damage microbial DNA, proteins, and other cellular components. johnshopkins.edu A study on methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, a compound with a similar methyl ester and nitro group on a different heterocyclic core, demonstrated its antimicrobial activity. mdpi.com
Regarding antifungal properties, various substituted quinolines have shown efficacy against a range of fungal pathogens. nih.gov For example, 8-hydroxy-5-nitroquinoline is known to possess antifungal activity. semanticscholar.org The mechanisms of antifungal action can be diverse, including disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with DNA synthesis.
Data on Related Compounds
Since direct experimental data for this compound is scarce, the following table summarizes findings for structurally related compounds to provide context for its potential biological activities.
| Compound | Biological Activity | Mechanism of Action | Reference |
| 4-(Alkylamino)-5-nitroquinolines | Hypoxia-selective cytotoxicity | Nitroreduction under hypoxic conditions leading to cytotoxic metabolites. | mdpi.com |
| 8-Methyl-5-nitroquinoline | Cytotoxicity, DNA binding | Covalent binding to DNA, inhibition of DNA synthesis. | researchgate.net |
| Quinoline-3-carboxylic acid derivatives | Anticancer | DNA minor groove binding. | mdpi.com |
| 5-Anilinoquinazoline-8-nitro derivatives | Anticancer | Inhibition of VEGFR-2 tyrosine kinase. | nih.gov |
| Chloroquine | Anticancer, Antimalarial | Lysosomotropism, inhibition of autophagy. | researchgate.net |
| Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate | Antimicrobial | Not fully elucidated, likely involves the nitro group. | mdpi.com |
| 8-Hydroxy-5-nitroquinoline | Antifungal | Not fully elucidated. | semanticscholar.org |
Mechanistic Aspects of Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of quinoline derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the gene expression of numerous pro-inflammatory mediators. nih.gov Studies on related quinoline compounds have shown that they can prevent the activation and translocation of NF-κB into the nucleus, thereby downregulating the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.gov
Furthermore, quinoline derivatives can suppress the production of other key inflammatory molecules. This includes the inhibition of nitric oxide (NO) and the enzymes that produce it, such as inducible nitric oxide synthase (iNOS). nih.gov They have also been shown to target cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of pain and inflammation. nih.govnih.gov The analgesic effects of quinoline compounds are often associated with this inhibition of prostaglandin (B15479496) synthesis, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Some quinoline-based drugs are noted to possess mild analgesic and antipyretic properties. drugbank.com
Structure-Activity Relationship (SAR) Derivations and Pharmacophore Analysis
Influence of Nitro Group Position and Substitution Patterns on Biological Efficacy
The nitro group, particularly its position on the quinoline ring, plays a critical role in the molecule's biological activity. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. neliti.com
Research on 5-nitroquinoline (B147367) derivatives has highlighted the importance of this specific substitution pattern. For instance, in some contexts, the presence of a nitro group at the C-5 position has been associated with enhanced biological activities, including anti-inflammatory and antimicrobial effects. researchgate.net The position of the nitro group can dictate the molecule's ability to interact with specific amino acid residues within a protein's active site. Computational studies on related 5-nitropicolinic acid have also been used to explore its properties. rsc.org
Role of Carboxylate Group Modifications in Bioactivity
The carboxylate group at the C-3 position is another key determinant of the biological activity profile of this class of compounds. Quinoline-3-carboxylic acids have been noted for their significant anti-inflammatory properties. nih.gov This functional group can participate in crucial binding interactions, such as hydrogen bonding, with biological targets.
Pharmacophore modeling of related quinazoline (B50416) derivatives has suggested that the carboxyl moiety is often a key feature for binding with potential biotargets. zsmu.edu.ua Modifications of this group, for example, by converting the carboxylic acid to a methyl ester as in this compound, can alter the compound's polarity, solubility, and pharmacokinetic properties. The ester group in some fluorinated quinoline analogues has been found to be critical for their anticancer activity. acs.org
Impact of Methyl and Other Substituents on Biological Profiles
The methyl group of the ester functional moiety can also influence the biological profile of the compound. While seemingly small, a methyl group can affect the molecule's lipophilicity, which in turn impacts its ability to cross cell membranes and reach its target. The substitution pattern on the quinoline nucleus is a key factor in its therapeutic potential. mdpi.com For example, the presence of different substituents on the phenyl rings of quinazoline structures has been shown to produce higher analgesic activity, potentially due to an increase in lipophilic character. mdpi.com
Molecular Docking and Computational Screening for Target Interaction
To better understand how this compound and related compounds exert their effects at a molecular level, researchers employ computational techniques like molecular docking and virtual screening. nih.govnih.gov These methods allow for the prediction of how a small molecule (ligand) might bind to the active site of a protein (receptor).
Molecular docking simulations are essential tools for exploring the interactions between newly synthesized compounds and proteins, making them invaluable for drug design. mdpi.com These studies can help identify key amino acid residues involved in the binding and can provide insights into the strength of the interaction. For instance, docking studies on various quinoline derivatives have been used to predict their binding modes within the active sites of enzymes like COX-1 and COX-2. nih.govelsevierpure.com
Prediction of Ligand-Protein Binding Affinities
A key output of molecular docking studies is the prediction of ligand-protein binding affinity, often expressed as a binding energy or docking score. mdpi.com These values provide a quantitative estimate of how strongly a ligand is predicted to bind to a protein. A lower binding energy generally indicates a more stable and favorable interaction.
For example, in studies of other heterocyclic compounds, molecules with higher predicted binding affinities in docking simulations often correspond to those with greater experimentally observed biological activity. mdpi.com Computational analyses of 8-hydroxy-5-nitroquinoline have yielded binding affinity values of -5.8 kcal/mol with certain dehydrogenase inhibitors, suggesting potential inhibitory activity. researchgate.net These predictive models are crucial for prioritizing compounds for further synthesis and biological testing.
Identification of Key Binding Interactions and Active Site Interactions of this compound
Currently, there is a notable lack of specific research detailing the key binding interactions and active site interactions of this compound with biological targets. Extensive searches of scientific literature and databases have not yielded studies that specifically investigate the molecular interactions of this particular compound.
While research exists on the biological activities and binding modes of structurally related quinoline derivatives, this information cannot be directly extrapolated to this compound. The specific arrangement of the methyl ester at the 3-position and the nitro group at the 5-position of the quinoline ring will uniquely influence its electronic and steric properties, which in turn govern its interactions with any potential biological targets.
For instance, studies on other quinoline-3-carboxylic acids have suggested potential interactions with DNA, where the quinoline scaffold may intercalate between base pairs, and functional groups can form hydrogen bonds within the DNA grooves. nih.govresearchgate.net Additionally, molecular docking studies on compounds such as Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have explored potential binding to viral proteins, indicating that the quinoline core can serve as a scaffold for targeting specific enzyme active sites. nih.gov However, without dedicated in-silico modeling, X-ray crystallography, or NMR spectroscopy studies on this compound, the precise nature of its binding interactions remains speculative.
To elucidate the mechanism of action of this compound, future research would need to focus on identifying its specific cellular targets. Following target identification, detailed structural biology and computational studies would be necessary to map its binding pocket and identify the key amino acid residues or nucleic acid bases involved in the interaction. Such studies would provide critical insights into its structure-activity relationship and potential as a therapeutic agent.
Diverse Applications in Chemical Sciences
Applications in Polymer Chemistry and Material Science
The structural attributes of Methyl 5-nitroquinoline-3-carboxylate make it a promising candidate as a monomer or an additive in the synthesis of novel polymers and materials. Quinoline (B57606) derivatives are known to be incorporated into polymer chains to enhance thermal stability, and introduce specific optical or electronic properties. New quinoline-2,6-dicarboxylic acids and 6-aminoquinoline-2-carboxylic acids have been synthesized as potential monomers for inclusion in commercial polymers like polyamides and polyesters. researchgate.net
The presence of the nitro group can be particularly influential in modulating the properties of resulting polymers. For instance, the incorporation of nitroaromatic moieties can enhance the thermal resistance of polymers. Furthermore, the polar nature of the nitro group can influence the intermolecular interactions within the polymer matrix, potentially affecting its mechanical properties and solubility. It is conceivable that polymers derived from this compound could exhibit unique characteristics suitable for specialized applications in electronics or aerospace where high-performance materials are required.
Role in Chemical Sensing Technologies
Quinoline and its derivatives are widely recognized for their utility in the development of fluorescent and electrochemical sensors. rsc.orgmdpi.comnih.govnanobioletters.com The quinoline ring system often serves as a fluorophore, and its emission properties can be modulated by the presence of analytes. mdpi.comnih.gov The introduction of a methyl carboxylate group provides a potential site for further functionalization, allowing for the attachment of specific recognition units to create highly selective sensors. For instance, a novel fluorescent sensor based on a quinoline derivative has been developed for the highly selective and sensitive detection of Fe³⁺ ions. rsc.orgrsc.org
The nitro group in this compound is expected to play a crucial role in its sensing applications. Nitroaromatic compounds are known to be effective electron acceptors, which can lead to fluorescence quenching upon interaction with electron-donating analytes. This "turn-off" sensing mechanism is a common strategy in the design of fluorescent probes. Furthermore, the electrochemical reducibility of the nitro group provides a basis for the development of electrochemical sensors for various analytes, including nitroaromatic explosives. acs.orgrsc.orgacs.org
Below is a table illustrating the sensing capabilities of a related quinoline-based fluorescent sensor for the detection of metal ions.
| Analyte | Sensor | Detection Limit | Fluorescence Change | Reference |
| Fe³⁺ | Quinoline-based sensor 1 | - | Quenching | rsc.orgrsc.org |
| Zn²⁺ | Quinoline-based chemosensor 11 | 3.5 x 10⁻⁸ mol L⁻¹ | Enhancement | nanobioletters.com |
| Zn²⁺ | Pyrazoloquinoline derivative (PQPc) | - | 13-fold enhancement | nih.gov |
| Fe³⁺ | Sensor TQA | - | Quenching | nih.gov |
This table presents data for various quinoline-based sensors to illustrate the potential sensing applications of this compound.
Utility in Electrochemistry and Electrochemical Devices
The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group. The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the corresponding amine. dtic.milacs.orgnih.gov This electrochemical activity can be harnessed for various applications.
In the context of electrochemical devices, this compound could potentially be used as a redox-active material in batteries or supercapacitors. The reversible reduction and oxidation of the nitro group could enable energy storage through Faradaic reactions. Furthermore, the electrochemical reduction of the nitro group to an amino group offers a synthetic route to novel functionalized quinolines that may possess interesting electronic or catalytic properties.
A study on the electrochemical behavior of 5-nitroquinoline (B147367) (5-NQ) using a carbon film electrode demonstrated a well-defined, irreversible reduction peak corresponding to the four-electron reduction of the nitro group to a hydroxylamino group. researchgate.net The potential of this reduction peak was found to be pH-dependent. researchgate.net
The following table summarizes the electrochemical data for the reduction of 5-nitroquinoline at a carbon film electrode.
| pH | Peak Potential (Ep) vs. Ag/AgCl (V) |
| 2.0 | -0.3 |
| 7.0 | -0.7 |
| 12.0 | -1.1 |
Data extracted from a study on 5-nitroquinoline to illustrate the expected electrochemical behavior of this compound. researchgate.net
Building Blocks for Nano- and Mesostructures with Tuned Properties
The rigid and planar structure of the quinoline ring system makes this compound an attractive building block for the construction of well-defined nanostructures and mesostructures through self-assembly processes. The presence of polar functional groups, such as the nitro and methyl carboxylate groups, can direct the self-assembly through hydrogen bonding and dipole-dipole interactions. For example, the quinoline alkaloid camptothecin (B557342) has been observed to self-associate into helical nanoribbon structures. nih.gov
By carefully controlling the conditions, it may be possible to induce the self-assembly of this compound into various morphologies, such as nanofibers, nanotubes, or vesicles. These nanostructures could find applications in areas such as drug delivery, catalysis, and electronics. The functional groups on the quinoline ring provide handles for further modification, allowing for the fine-tuning of the properties of the resulting nanomaterials. The synthesis of quinoline derivatives using superparamagnetic Fe₃O₄ nanoparticles has been reported, highlighting the integration of quinoline compounds with nanotechnology. nih.gov
Ligands in Coordination Chemistry and Catalysis
The quinoline moiety, with its nitrogen atom, is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. The resulting metal complexes often exhibit interesting catalytic, magnetic, and photophysical properties. researchgate.netuni.lu The presence of the carboxylate group in this compound provides an additional coordination site, allowing it to act as a bidentate or bridging ligand. Quinoline-based ligands have been shown to be effective in various catalytic reactions. researchgate.netmdpi.com
The nitro group can also influence the coordination chemistry and catalytic activity of the resulting metal complexes. Its strong electron-withdrawing nature can modulate the electron density at the metal center, thereby affecting its reactivity. It is plausible that metal complexes of this compound could be effective catalysts for a variety of organic transformations. For instance, iron compounds are known to be versatile catalysts for quinoline synthesis. uni.lu Furthermore, quinoline-based ligands have been utilized in palladium-catalyzed C-H activation reactions. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comnih.gov However, these methods often necessitate harsh reaction conditions, long reaction times, and the use of hazardous chemicals, which are misaligned with modern principles of green chemistry. tandfonline.comnih.gov The future of synthesizing Methyl 5-nitroquinoline-3-carboxylate and its analogs will undoubtedly pivot towards more sustainable and efficient protocols.
Key areas of development are expected to include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have demonstrated the potential to significantly reduce reaction times and improve yields for quinoline synthesis. nih.govbenthamdirect.com
Green Catalysts and Solvents: A shift towards using environmentally benign catalysts and solvents like water and ethanol (B145695) is anticipated. tandfonline.comresearchgate.net The use of reusable catalysts, such as Amberlyst-15, also aligns with sustainable chemistry principles. tandfonline.com
Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex molecules like quinoline derivatives in a single step, which improves atom economy and reduces waste. rsc.org
These greener approaches not only address environmental concerns but also often lead to higher yields and simpler workup procedures. benthamdirect.com
Advanced Computational Modeling for Rational Design and Optimization of Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods will be instrumental in rationally designing derivatives with enhanced properties.
Future computational efforts will likely focus on:
Predictive Modeling: Using computational models to predict the reactivity and potential biological activity of novel derivatives before undertaking expensive and time-consuming synthesis. mit.edu
Structure-Activity Relationship (SAR) Studies: In silico SAR studies can elucidate the relationship between the chemical structure of quinoline derivatives and their biological activity, guiding the design of more potent and selective compounds. benthamdirect.comnih.gov
Molecular Docking: This technique can predict the binding interactions of this compound derivatives with specific biological targets, aiding in the design of targeted therapies. semanticscholar.org
By leveraging these computational tools, researchers can accelerate the discovery and optimization of new compounds with desired functionalities.
Exploration of Undiscovered Biological Pathways and Broader Therapeutic Potentials
The quinoline nucleus is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govijpsjournal.commdpi.com While the nitro group is a known pharmacophore in many bioactive molecules, it can also contribute to toxicity. nih.govresearchgate.net Therefore, a deeper understanding of the biological pathways modulated by this compound is crucial.
Future research in this area will likely involve:
Metabolomic Studies: Investigating how the compound and its derivatives affect cellular metabolism can reveal novel mechanisms of action and potential therapeutic targets. nih.govpeerj.com
Target Identification: Employing advanced techniques to identify the specific proteins and biological pathways that interact with this compound.
Exploration of New Therapeutic Areas: Given the diverse activities of quinoline compounds, research could expand to investigate the potential of this compound derivatives in treating a wider range of diseases.
These investigations will be critical for unlocking the full therapeutic potential of this class of compounds.
Integration with Advanced Materials Science for Novel Functional Systems
The unique electronic and structural properties of quinoline derivatives make them attractive candidates for applications in materials science. orientjchem.org The integration of this compound and its analogs into advanced materials could lead to the development of novel functional systems.
Emerging research avenues may include:
Development of Sensors: The quinoline scaffold can be functionalized to create fluorescent probes for the detection of specific ions or molecules.
Nonlinear Optical (NLO) Materials: Some quinoline derivatives exhibit NLO properties, making them potentially useful in the development of advanced optical materials. researchgate.net
Functional Hybrids: Creating hybrid materials by combining quinoline derivatives with other functional molecules or nanoparticles could lead to materials with unique and enhanced properties. nih.gov
The convergence of quinoline chemistry with materials science opens up exciting possibilities for the development of innovative technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 5-nitroquinoline-3-carboxylate, and how do reaction conditions impact yield?
- Answer : The compound is typically synthesized via nitration of quinoline precursors followed by esterification. Key steps include:
- Nitration : Introducing the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Esterification : Reacting the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Solvent choice (e.g., dichloromethane or THF) and reaction time (12–24 hours) significantly influence ester yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : A multi-technique approach ensures accurate structural confirmation:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ ~165 ppm) .
- IR Spectroscopy : Confirms ester C=O (1730–1740 cm⁻¹) and nitro group (1520–1560 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 262 [M]⁺) and fragmentation patterns validate the molecular formula .
Q. How should researchers handle and store this compound safely?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents, to prevent nitro group degradation .
- Waste Disposal : Neutralize residues with dilute NaOH and dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Answer :
- Temperature Control : Maintain nitration below 10°C to suppress dinitro byproduct formation .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for regioselective esterification, as seen in analogous quinoline syntheses .
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nitro group stability during prolonged reactions .
Q. What strategies resolve contradictions between spectroscopic data and proposed structures?
- Answer :
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., nitro vs. ester orientation) using SHELX for refinement and ORTEP-3 for visualization .
- Cross-Validation : Correlate NMR coupling constants with crystallographic torsion angles to confirm conformational stability .
- Density Functional Theory (DFT) : Simulate IR/NMR spectra and compare with experimental data to validate structural assignments .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Answer :
- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or DNA), leveraging the nitro group’s electron-withdrawing properties to predict binding affinities .
- QSAR Studies : Relate substituent electronic parameters (Hammett σ values) to antimicrobial or anticancer activity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
